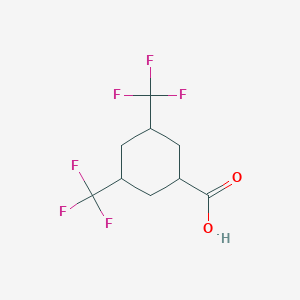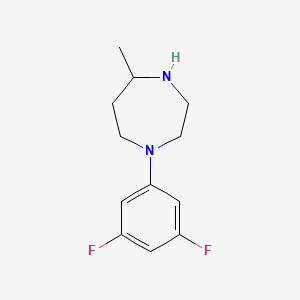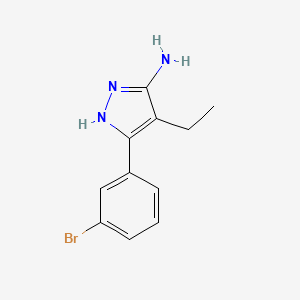
(1R)-1-Amino-2-mercaptoethanesulfinic acid hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-Amino-2-mercaptoethanesulfinic acid hydrate is a compound of significant interest in various scientific fields. This compound features an amino group, a mercapto group, and a sulfinic acid group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Amino-2-mercaptoethanesulfinic acid hydrate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of cysteamine with sulfur dioxide and hydrogen peroxide, followed by crystallization to obtain the hydrate form. The reaction conditions often require precise temperature control and pH adjustments to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction parameters and can produce the compound in significant quantities. The process may also include purification steps such as recrystallization and filtration to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-Amino-2-mercaptoethanesulfinic acid hydrate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfinic acid group can be reduced to a thiol group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R)-1-Amino-2-mercaptoethanesulfinic acid hydrate is used as a building block for synthesizing more complex molecules. Its functional groups allow for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cellular processes involving sulfur-containing amino acids. It may also be used as a probe to study enzyme mechanisms that involve thiol groups.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, particularly in conditions related to oxidative stress and sulfur metabolism disorders.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (1R)-1-Amino-2-mercaptoethanesulfinic acid hydrate involves its interaction with molecular targets such as enzymes and proteins. The compound’s thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. Additionally, the amino and sulfinic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cysteamine: Shares the mercapto group but lacks the sulfinic acid group.
Cysteine: Contains both an amino and a thiol group but differs in the overall structure.
Methionine: Another sulfur-containing amino acid with different functional groups.
Uniqueness
(1R)-1-Amino-2-mercaptoethanesulfinic acid hydrate is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and biological activity compared to other sulfur-containing compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C2H9NO3S2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
(1R)-1-amino-2-sulfanylethanesulfinic acid;hydrate |
InChI |
InChI=1S/C2H7NO2S2.H2O/c3-2(1-6)7(4)5;/h2,6H,1,3H2,(H,4,5);1H2/t2-;/m1./s1 |
InChI-Schlüssel |
OHRUAEKVDRHTQD-HSHFZTNMSA-N |
Isomerische SMILES |
C([C@H](N)S(=O)O)S.O |
Kanonische SMILES |
C(C(N)S(=O)O)S.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![L-Norleucine, 6-chloro-N-[(1,1-dimethylethoxy)carbonyl]-5-[(phenylmethoxy)imino]-, phenylmethyl ester](/img/structure/B13639188.png)


![2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid](/img/structure/B13639201.png)








